molecular formula C8H9ClO2 B13696142 1-(Chloromethoxy)-2-methoxybenzene

1-(Chloromethoxy)-2-methoxybenzene

Cat. No.: B13696142
M. Wt: 172.61 g/mol
InChI Key: SROGREVEVXTBRA-UHFFFAOYSA-N
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Description

2-(Chloromethoxy)anisole: is an organic compound that belongs to the class of anisoles, which are ethers containing a methoxy group attached to a benzene ring. This compound is characterized by the presence of a chloromethoxy group (-OCH2Cl) attached to the benzene ring. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethoxy)anisole can be achieved through several methods. One common method involves the reaction of anisole with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds via electrophilic aromatic substitution, where the chloromethyl group is introduced to the methoxybenzene ring.

Industrial Production Methods: In industrial settings, the production of 2-(Chloromethoxy)anisole may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process typically includes steps for purification and isolation of the desired product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethoxy)anisole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-(Hydroxymethoxy)anisole.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethoxy group can yield methoxybenzene derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution: 2-(Hydroxymethoxy)anisole.

    Oxidation: 2-(Formylmethoxy)anisole or 2-(Carboxymethoxy)anisole.

    Reduction: Methoxybenzene derivatives.

Scientific Research Applications

Chemistry: 2-(Chloromethoxy)anisole is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of chloromethoxy groups on biological systems. It may also be used in the development of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. It can be used as a precursor in the synthesis of drug candidates with specific pharmacological properties.

Industry: In the industrial sector, 2-(Chloromethoxy)anisole is used in the production of specialty chemicals, including fragrances and flavoring agents. It is also employed in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-(Chloromethoxy)anisole involves its interaction with various molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-donating methoxy group, which enhances the nucleophilicity of the benzene ring.

Comparison with Similar Compounds

    Anisole (Methoxybenzene): Anisole is a simpler compound with a methoxy group attached to the benzene ring. It is less reactive compared to 2-(Chloromethoxy)anisole due to the absence of the chloromethoxy group.

    2-Chloroanisole: This compound has a chlorine atom directly attached to the benzene ring, making it more reactive in electrophilic substitution reactions compared to anisole.

    4-(Chloromethoxy)anisole: Similar to 2-(Chloromethoxy)anisole, but with the chloromethoxy group attached to the para position of the benzene ring.

Uniqueness: 2-(Chloromethoxy)anisole is unique due to the presence of both a methoxy and a chloromethoxy group on the benzene ring. This combination of functional groups imparts distinct reactivity and chemical properties, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

1-(chloromethoxy)-2-methoxybenzene

InChI

InChI=1S/C8H9ClO2/c1-10-7-4-2-3-5-8(7)11-6-9/h2-5H,6H2,1H3

InChI Key

SROGREVEVXTBRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCl

Origin of Product

United States

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